molecular formula C7H2ClF3N2S B2354354 4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine CAS No. 1374831-02-3

4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

Cat. No.: B2354354
CAS No.: 1374831-02-3
M. Wt: 238.61
InChI Key: BGEFLISGTFHGTJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring The presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position of the pyrimidine ring imparts unique chemical properties to this compound

Mechanism of Action

Target of Action

This compound belongs to the class of thienopyrimidines, which are known to exhibit a broad range of biological and pharmacological activities

Mode of Action

Thienopyrimidines are generally known to interact with various enzymes and receptors in the body, leading to a variety of physiological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thienopyrimidines are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.

Result of Action

Thienopyrimidines are known to exhibit a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . The specific effects of this compound are subjects of ongoing research.

Future Directions

Thienopyrimidine derivatives, including “Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-”, hold promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on developing new thienopyrimidine derivatives with enhanced biological activities and safety profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine typically involves multi-step processes. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[2,3-d]pyrimidine.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles, leading to the formation of diverse derivatives.

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects enhance its reactivity in nucleophilic substitution reactions and its efficacy in biological applications, making it a valuable compound in both medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2S/c8-4-3-1-2-14-5(3)13-6(12-4)7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEFLISGTFHGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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